5-Thia-8-azaspiro[3.6]decane hydrochloride
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Overview
Description
5-Thia-8-azaspiro[3.6]decane hydrochloride is a chemical compound with the molecular formula C₈H₁₆ClNS and a molecular weight of 193.74 g/mol . This compound is characterized by its unique spirocyclic structure, which includes both sulfur and nitrogen atoms within the ring system. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 5-Thia-8-azaspiro[3.6]decane hydrochloride involves several steps, typically starting with the formation of the spirocyclic core. One common synthetic route includes the cyclization of a suitable precursor containing both sulfur and nitrogen functionalities under acidic conditions to form the spirocyclic structure. The final step involves the addition of hydrochloric acid to yield the hydrochloride salt .
Chemical Reactions Analysis
5-Thia-8-azaspiro[3.6]decane hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Thia-8-azaspiro[3.6]decane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing spirocyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: While not widely used in industrial applications, it serves as a valuable research tool for developing new materials and chemicals
Mechanism of Action
The mechanism of action of 5-Thia-8-azaspiro[3.6]decane hydrochloride is not fully understood, but it is believed to interact with various molecular targets and pathways. The sulfur and nitrogen atoms within the spirocyclic structure may play a role in binding to biological molecules, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
5-Thia-8-azaspiro[3.6]decane hydrochloride can be compared with other spirocyclic compounds containing sulfur and nitrogen atoms. Some similar compounds include:
5lambda6-thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride: This compound has a similar spirocyclic structure but includes additional oxygen atoms, which may alter its chemical and biological properties.
5-Thia-8-azaspiro[3.6]decane-5,5-dioxide hydrochloride: This compound also contains sulfur and nitrogen atoms but differs in its oxidation state, potentially leading to different reactivity and applications.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-thia-8-azaspiro[3.6]decane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-2-8(3-1)4-5-9-6-7-10-8;/h9H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEAXFQMOXGWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNCCS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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